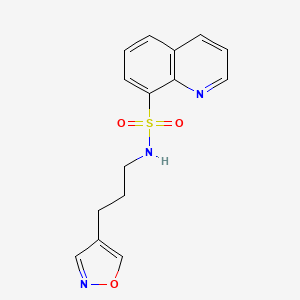

N-(3-(isoxazol-4-yl)propyl)quinoline-8-sulfonamide

CAS No.: 1903159-79-4

Cat. No.: VC6338161

Molecular Formula: C15H15N3O3S

Molecular Weight: 317.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1903159-79-4 |

|---|---|

| Molecular Formula | C15H15N3O3S |

| Molecular Weight | 317.36 |

| IUPAC Name | N-[3-(1,2-oxazol-4-yl)propyl]quinoline-8-sulfonamide |

| Standard InChI | InChI=1S/C15H15N3O3S/c19-22(20,18-9-2-4-12-10-17-21-11-12)14-7-1-5-13-6-3-8-16-15(13)14/h1,3,5-8,10-11,18H,2,4,9H2 |

| Standard InChI Key | YADQTIOZXJYGNB-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C1)S(=O)(=O)NCCCC3=CON=C3)N=CC=C2 |

Introduction

Structural and Molecular Characteristics

The compound’s structure features a quinoline-8-sulfonamide backbone substituted at the sulfonamide nitrogen with a 3-(isoxazol-4-yl)propyl chain. The quinoline moiety contributes aromaticity and planar geometry, facilitating interactions with biological targets such as enzymes and DNA . The sulfonamide group (-SO₂NH₂) enhances water solubility and provides hydrogen-bonding capabilities, while the isoxazole ring (a five-membered heterocycle with one oxygen and one nitrogen atom) introduces metabolic stability and electronic diversity .

Key Structural Data:

| Property | Value |

|---|---|

| IUPAC Name | N-[3-(1,2-oxazol-4-yl)propyl]quinoline-8-sulfonamide |

| SMILES | C1=CC2=C(C(=C1)S(=O)(=O)NCCCC3=CON=C3)N=CC=C2 |

| InChIKey | YADQTIOZXJYGNB-UHFFFAOYSA-N |

| PubChem CID | 91814445 |

The propyl linker between the isoxazole and sulfonamide groups likely enhances conformational flexibility, potentially improving target binding. X-ray crystallography data are unavailable, but computational modeling suggests that the isoxazole’s electron-deficient ring could participate in π-π stacking or dipole interactions with biological macromolecules .

Biological Activities and Mechanisms

Antibacterial Activity

Sulfonamides historically target dihydropteroate synthase (DHPS) in bacterial folate synthesis . While data on this specific compound are lacking, benzenesulfonamide-isoxazole hybrids have shown MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli . The propyl-isoxazole chain could improve membrane permeability compared to simpler sulfonamides.

Enzyme Inhibition

Isoxazole-containing sulfonamides are potent inhibitors of carbonic anhydrases (CAs), particularly CA II (Kᵢ = 0.5 nM) and CA VII (Kᵢ = 4.3 nM) . These isoforms are implicated in glaucoma and neuropathic pain, suggesting potential repurposing opportunities .

Comparative Analysis with Structural Analogs

The propyl-isoxazole chain in the target compound may balance lipophilicity and solubility better than shorter linkers, potentially improving bioavailability .

Challenges and Future Directions

-

Synthesis Optimization: Current yields (~60%) could be improved via microwave-assisted or flow chemistry methods .

-

Solubility Profiling: No data exist on aqueous solubility; prodrug strategies (e.g., phosphate esters) may be necessary for in vivo studies.

-

Target Validation: Computational docking studies are needed to confirm interactions with PKM2 or CA isoforms.

-

Toxicology: Screening for hERG channel inhibition and hepatotoxicity is critical given the quinoline scaffold’s historical safety concerns .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume